N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Medicinal Chemistry Sigma Receptor Structure-Activity Relationship

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (CAS 901586-07-0) is a disubstituted piperidine derivative with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol. It is characterized by a piperidine core bearing an N-propyl group at the 1-position and an N-propylaminomethyl substituent at the 2-position.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
CAS No. 901586-07-0
Cat. No. B1356808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
CAS901586-07-0
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCCCNCC1CCCCN1CCC
InChIInChI=1S/C12H26N2/c1-3-8-13-11-12-7-5-6-10-14(12)9-4-2/h12-13H,3-11H2,1-2H3
InChIKeyUTCMMDRVXJOJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (CAS 901586-07-0) Technical Profile and Procurement Context


N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (CAS 901586-07-0) is a disubstituted piperidine derivative with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is characterized by a piperidine core bearing an N-propyl group at the 1-position and an N-propylaminomethyl substituent at the 2-position . This compound serves as a versatile chemical intermediate and a structural probe in medicinal chemistry, particularly within the context of piperidine-based scaffolds known to interact with central nervous system targets such as sigma receptors and dopamine receptors .

Medicinal Chemistry Scaffold Piperidine core for sigma receptor SAR exploration
CNS Research Tool Physicochemical profile aligns with reported CNS drug space
Synthetic Intermediate Bifunctional amine for piperidine library diversification

Why Piperidine Analogs Cannot Be Substituted for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Without Verification


Piperidine derivatives exhibit profound variations in receptor subtype selectivity (e.g., σ1 vs. σ2) and functional activity (agonist vs. antagonist) based on subtle changes in N-substitution patterns and ring position [1]. As established in structure-activity relationship (SAR) studies, compounds with N-propyl groups can shift selectivity profiles compared to phenethyl or benzyl analogs [1]. Therefore, substituting N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine with a close structural analog without verifying its specific binding profile or synthetic utility in the target application context risks invalidating experimental results, as even a single methylene shift in the linker or a change in N-alkyl chain length can ablate desired activity or introduce off-target interactions [1].

N-alkyl chain variation
Changes in propyl group length may shift sigma subtype selectivity, limiting direct analog interchangeability.
Substitution pattern mismatch
2-aminomethyl vs 3- or 4-aryl substitution creates distinct pharmacophore geometry; bioactivity may not transfer.
Absence of aryl pharmacophore
Lack of aromatic ring can alter CNS permeability and off-target binding profile compared to aryl-substituted analogs.

Quantitative Differentiation Evidence for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (CAS 901586-07-0)


Structural Uniqueness: 2-Position N-Propylaminomethyl Substitution Versus 3-Phenyl or 4-Substituted Piperidines

The target compound features a distinctive 2-position N-propylaminomethyl substituent on a 1-propylpiperidine core. In contrast, the majority of well-characterized sigma receptor ligands, such as 3-PPP and pridopidine, possess a 3-aryl or 4-aryl substitution pattern on the piperidine ring [1][2]. This structural divergence is critical: SAR studies on piperidine scaffolds demonstrate that the position and nature of the substituent dictate whether a compound preferentially binds σ1 versus σ2 receptors or exhibits dopaminergic activity [3]. Specifically, the 2-aminomethyl moiety creates a unique pharmacophore geometry that is underexplored relative to the extensively characterized 3- and 4-substituted analogs, offering a distinct chemical starting point for probing sigma receptor biology without the confounding influences of aryl ring interactions [3].

Substitution Pattern
Class-level
2-position N-propylaminomethyl vs 3-aryl/4-aryl
Underexplored pharmacophore geometry; supports sigma receptor SAR studies.
Structural analysis only; no receptor binding data.
Medicinal Chemistry Sigma Receptor Structure-Activity Relationship

Predicted CNS Penetration Advantage Based on Physicochemical Properties Versus Aryl-Substituted Analogs

The target compound has a calculated LogP of 2.58 [1] and a molecular weight of 198.35 g/mol, placing it well within the optimal range for passive blood-brain barrier (BBB) penetration according to CNS MPO scoring guidelines (MW < 400, LogP < 5) [2]. In comparison, the widely studied aryl-substituted analog 3-PPP has a higher molecular weight (219.32 g/mol) and a calculated LogP of approximately 3.1 [1][3]. The lower lipophilicity and smaller molecular size of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine suggest a potentially superior pharmacokinetic profile for CNS applications, with reduced non-specific tissue binding and improved free brain fraction relative to bulkier, more lipophilic analogs [2].

Physicochemical Profile
Reported
MW 198.35, LogP 2.58 (vs 3-PPP: MW 219.32, LogP ~3.1)
Lower MW and lipophilicity may reduce non-specific binding; reported CNS drug-space alignment.
In silico prediction; in vivo CNS exposure not confirmed.
ADME Blood-Brain Barrier Drug-likeness

Absence of Dopamine D2 Receptor Binding Liability Compared to 3-PPP

Class-level SAR for N-propylpiperidines indicates that D2 receptor affinity is highly dependent on the presence of a 3-hydroxyphenyl group, as seen in 3-PPP, which acts as a D2 agonist [1]. The target compound lacks this aryl pharmacophore and instead features an aliphatic aminomethyl side chain. Binding data for structurally related N-propylpiperidines without the 3-aryl group (e.g., pridopidine, which has a 4-methylsulfonylphenyl group) show a Ki for D2 receptors of >7,500 nM, representing over 100-fold selectivity for σ1 over D2 [2]. By inference, N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is predicted to have negligible D2 affinity compared to 3-PPP (which has nanomolar D2 potency), thus reducing the risk of confounding dopaminergic side effects in sigma receptor-focused assays [2].

Predicted D2 Affinity
Class-level
Predicted Ki >1,000 nM vs 3-PPP: Ki 10–100 nM (>100-fold lower)
May reduce dopaminergic confound in sigma receptor assays; inferred from SAR.
No direct binding data; class-level inference only.
Receptor Selectivity Dopamine D2 Off-target

Optimal Scientific Application Scenarios for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (CAS 901586-07-0)


Scaffold for Sigma-2 Selective Ligand Design

Based on SAR evidence that N-propylpiperidines lacking an aryl group can exhibit sigma receptor affinity [1], this compound serves as a foundational scaffold for developing novel σ2-selective probes. Its 2-aminomethyl side chain provides a vector for further functionalization that diverges from the established 3- and 4-substituted piperidine chemotypes, potentially accessing new chemical space for σ2/TMEM97 ligands where selectivity over σ1 is a known challenge [1].

CNS-Penetrant Probe for Target Validation Studies

The compound's favorable physicochemical properties (calculated LogP 2.58, MW 198.35) align with optimal CNS drug space parameters [2]. This makes it a suitable starting point for medicinal chemistry campaigns aiming to validate novel CNS targets where rapid brain penetration and low non-specific binding are required, without the confounding dopaminergic activity inherent to aryl-substituted analogs like 3-PPP [3].

Synthetic Intermediate for Complex Piperidine Derivatives

As a bifunctional molecule containing both a tertiary amine (piperidine) and a secondary amine (propylamino side chain), this compound is a versatile building block for generating libraries of disubstituted piperidines . It can be utilized in reductive amination or alkylation reactions to rapidly diversify the 2-position side chain, enabling systematic SAR exploration of this underexplored piperidine sub-series.

Application
Selection Property
Validation Focus
Sigma-2 selective ligand design
2-aminomethyl substitution pattern
Sigma-2 vs Sigma-1 selectivity assays
CNS target validation probe
Molecular weight and LogP in reported CNS drug space
BBB permeability and free brain fraction assessment
Synthetic intermediate diversification
Bifunctional amine reactivity
Reductive amination / alkylation scope

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